1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N5O3/c23-14-9-17(24)21(18(25)10-14)29-20(13-5-2-1-3-6-13)19(12-26-29)28-22(31)27-15-7-4-8-16(11-15)30(32)33/h1-12H,(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJWSHRKPAXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a nitrophenyl group and a trichlorophenyl-substituted pyrazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
Enzyme Inhibition
This compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. In vitro studies indicated that this compound exhibited higher activity than established DHODH inhibitors like brequinar and teriflunomide .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited bacterial strains such as E. coli and S. aureus, suggesting its potential for development as an antimicrobial agent .
- Antifungal Properties : Another investigation assessed the antifungal effects against Candida species and showed promising results with significant inhibition at low concentrations .
- Antiviral Potential : The compound was evaluated in cell cultures for its ability to inhibit viral replication. Results indicated that it could reduce viral loads significantly, highlighting its potential as an antiviral agent .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antiproliferative agent against various cancer cell lines. Studies have shown that similar urea derivatives can exhibit significant activity against human cancer cell lines, indicating that 1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea may also possess anticancer properties.
Case Study:
A related study synthesized a series of diarylurea derivatives and tested their antiproliferative activities against the National Cancer Institute (NCI)-60 human cancer cell lines. The findings suggested that structural modifications in urea compounds could enhance their anticancer efficacy .
Agrochemical Development
The compound's structure allows for exploration in the development of novel agrochemicals. Compounds with similar motifs have been studied for their herbicidal and fungicidal activities. The incorporation of the trichlorophenyl group may enhance the bioactivity and selectivity of the compound against specific pests or diseases.
Research Insight:
Research into chlorinated phenolic compounds has shown that they often exhibit increased biological activity due to their unique electronic properties and lipophilicity, which can lead to better absorption and efficacy in agricultural applications.
Material Science
The unique chemical structure of this compound suggests potential applications in the synthesis of advanced materials such as polymers or nanocomposites. The presence of multiple functional groups allows for the modification of physical properties like thermal stability and mechanical strength.
Example Application:
In polymer chemistry, similar compounds have been utilized as additives to improve the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in developing materials for electronics or aerospace industries.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous urea derivatives, emphasizing substituent effects, physicochemical properties, and synthesis methodologies.
Structural Analogues from Literature
2.1.1 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
- Key Features: Urea links a pyridine-triazole core (vs. pyrazole in the target compound). Substituents: 3-nitrophenyl (shared with target) and 4-methoxyphenyl (electron-donating vs. trichlorophenyl’s electron-withdrawing nature).
2.1.2 1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea
- Key Features :
Physicochemical Properties (Hypothetical Comparison)
*logP: Octanol-water partition coefficient (estimated via fragment-based methods).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
